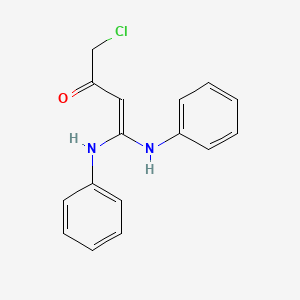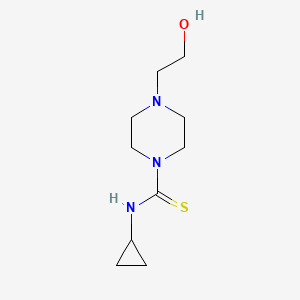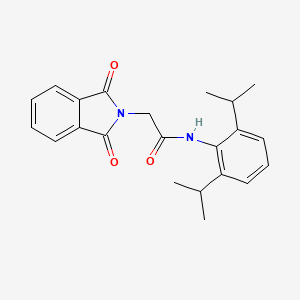![molecular formula C15H19FN2O5S B5885731 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMS belongs to the class of sulfonamide compounds and has shown promising results in various studies.
作用機序
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. These enzymes play a role in various physiological processes, including inflammation and tumor growth. By inhibiting these enzymes, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine in lab experiments is its specificity. This compound targets specific enzymes and processes, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation is that this compound may not be effective in all cases. Its effectiveness may depend on the specific disease being studied and the individual patient.
将来の方向性
There are several future directions for 4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine research. One area of interest is the potential use of this compound in treating neurodegenerative diseases. Additionally, this compound may be useful in treating other autoimmune diseases, such as lupus and psoriasis. Further research is also needed to determine the optimal dosage and administration of this compound for different conditions. Finally, this compound may have potential applications in veterinary medicine, particularly in the treatment of cancer in animals.
In conclusion, this compound is a chemical compound with promising potential for therapeutic applications. Its specificity and ability to target specific enzymes and processes make it an attractive candidate for further research. While there are still limitations and unknowns, this compound represents an exciting area of study for scientists and researchers in various fields.
合成法
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine can be synthesized using a series of chemical reactions. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine to form 4-fluoro-3-nitrobenzylmorpholine. The nitro group is then reduced to an amino group using hydrogen gas and a catalyst. The resulting compound is then reacted with p-toluenesulfonyl chloride to form the final product, this compound.
科学的研究の応用
4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-14-2-1-12(24(20,21)18-5-9-23-10-6-18)11-13(14)15(19)17-3-7-22-8-4-17/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJJWOHYYYSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)






![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)